2,4-Dimethylbenzene-1-sulfonyl isocyanate
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Overview
Description
2,4-Dimethylbenzene-1-sulfonyl isocyanate is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a sulfonyl group (-SO2-) and an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzene-1-sulfonyl isocyanate typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the benzene ring.
Nucleophilic Addition: Reagents such as primary amines or alcohols are used under mild conditions to form the corresponding urea or carbamate derivatives.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Addition: Urea and carbamate derivatives, depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylbenzene-1-sulfonyl isocyanate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzenesulfonyl chloride: Similar structure but with a chloride group instead of an isocyanate group.
2,4-Dimethylphenyl isocyanate: Similar structure but without the sulfonyl group.
Uniqueness
2,4-Dimethylbenzene-1-sulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSCEBQAVDZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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